molecular formula C₃H₃F₂KO₂S B1145875 Difluoromethylthioacetic acid CAS No. 83494-32-0

Difluoromethylthioacetic acid

Cat. No.: B1145875
CAS No.: 83494-32-0
M. Wt: 180.21
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Preparation Methods

Synthetic Routes and Reaction Conditions

Difluoromethylthioacetic acid is typically synthesized through the reaction of difluoromethylthiomethanol with acetic anhydride under basic conditions and heating . The reaction involves the substitution of the hydroxyl group with an acetyl group, forming the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Difluoromethylthioacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiols.

    Substitution: Nucleophilic substitution reactions can replace the difluoromethylthio group with other functional groups[][3].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are employed under basic conditions[][3].

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted acetic acids depending on the nucleophile used[][3].

Scientific Research Applications

Difluoromethylthioacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Difluoromethylthioacetic acid exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. The difluoromethylthio group can participate in nucleophilic substitution reactions, while the carboxylate group can act as an electrophile in condensation reactions. These properties make it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    Difluoromethylthioacetic Acid: Similar structure but lacks the potassium salt form.

    Difluoromethylsulfanyl-Acetic Acid: Similar functional groups but different molecular structure.

    Methyl Difluoromethylthioacetic Acetate: An ester derivative of this compound.

Uniqueness

This compound is unique due to its potassium salt form, which enhances its solubility and reactivity in various solvents. This makes it particularly useful in industrial applications where solubility and reactivity are critical factors .

Biological Activity

Difluoromethylthioacetic acid is a fluorinated organic compound that has garnered interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and comparative data.

Chemical Structure and Properties

This compound is characterized by the presence of both difluoromethyl and thioether functionalities. Its molecular formula is C9H7F4O2SC_9H_7F_4O_2S, indicating a complex structure that may enhance its biological activity through unique electronic properties imparted by the fluorine atoms. The thioether linkage potentially influences its reactivity with biological targets, leading to significant interactions with macromolecules such as proteins and enzymes.

Biological Activity

Research indicates that compounds containing difluoromethyl groups exhibit notable biological activities, including:

  • Antimicrobial Properties: Preliminary studies suggest that this compound may inhibit the growth of various microbial strains, making it a candidate for further pharmacological exploration.
  • Anticancer Activity: The compound has shown potential in inhibiting cancer cell proliferation through mechanisms involving apoptosis and modulation of signaling pathways.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The difluoromethylthio group enhances lipophilicity, facilitating penetration into biological membranes. The compound may interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. Additionally, the acetic acid moiety can facilitate binding to target proteins through hydrogen bonding or ionic interactions.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
This compound Difluoromethyl thioether and difluoroacetic acidPotentially high biological activity
Trifluoroacetic Acid Trifluoromethyl groupStrong acidity; used in peptide synthesis
Difluorothiophenol Thiophenol structure with difluoromethyl groupEnhanced lipophilicity; drug design potential
Fluoroacetate Single fluorine on acetateKnown toxicity; used in biochemical studies

The combination of difluoromethyl and thioether functionalities in this compound may enhance its reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

Recent studies have focused on the interactions of this compound with biological macromolecules. For instance, investigations into its binding affinity and selectivity toward specific targets are ongoing. Initial findings suggest that the compound may interact with proteins involved in metabolic processes or signaling pathways, potentially leading to altered cellular responses.

In a notable study, researchers observed that difluoromethyl-containing compounds could significantly inhibit the proliferation of cancer cells in vitro. The mechanism was linked to the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. This highlights the therapeutic potential of this compound as a novel anticancer agent.

Properties

IUPAC Name

2-(difluoromethylsulfanyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F2O2S/c4-3(5)8-1-2(6)7/h3H,1H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUMOZGHFFIXBHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)SC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83494-32-0
Record name 2-[(difluoromethyl)sulfanyl]acetic acid
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